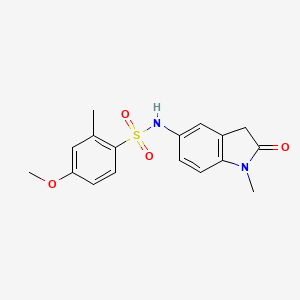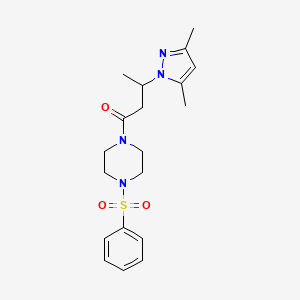
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and biological activities of structurally related compounds, which can be used to infer some properties of the compound .
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in the literature. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding 1H-pyrazole-3-carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest, involving the formation of amide bonds and the functionalization of pyrazole and pyridine moieties.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods. In the case of the related compounds, structures were determined using 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques would also be applicable for analyzing the molecular structure of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide, ensuring the correct synthesis and identification of the target molecule.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary depending on the substituents and reaction conditions. For example, a different product was formed when the reaction of acid chloride with 2,3-diaminopyridine was conducted in the presence of a base in benzene for 5 hours . This indicates that the compound of interest may also undergo various chemical reactions leading to different products, depending on the specific reaction conditions employed.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the related pyrazole derivatives exhibit a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties . These activities were evaluated through biological assays, and molecular docking studies were performed to understand the probable binding model with the cyclooxygenase enzyme . Such studies could be indicative of the potential biological activities of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide, and similar assays and computational studies could be conducted to explore its properties.
科学的研究の応用
Chemical Structure and Reactivity
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a compound with potential implications in various fields of scientific research, notably in the development of pharmaceutical agents. Its structure, characterized by the presence of a pyrazole ring attached to a pyridazine ring and a fluorophenyl group, suggests a basis for diverse chemical reactivity and biological activity. Studies on similar compounds have demonstrated their utility in synthesizing novel heterocyclic compounds, which are critical in drug discovery and development for their broad range of biological activities (Yıldırım et al., 2005; Higasio & Shoji, 2001).
Antimycobacterial Activity
Compounds with a structural resemblance to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide have been explored for their antimycobacterial properties. Derivatives of pyrazinecarboxylic acids, for example, have shown activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in the treatment of tuberculosis. This suggests that the compound could serve as a lead structure for the development of new antimycobacterial agents (Gezginci et al., 1998).
Anticancer and Antimicrobial Applications
Research into similar compounds has revealed their potential in anticancer and antimicrobial applications. For instance, fluoro-substituted benzo[b]pyran derivatives have shown significant anti-lung cancer activity, suggesting the therapeutic potential of fluorinated compounds in oncology (Hammam et al., 2005). Furthermore, various heterocyclic compounds have demonstrated a range of antimicrobial activities, underlining the importance of such structures in developing new antimicrobial agents (Fahim et al., 2021).
Molecular Docking and Drug Design
The compound's unique structure makes it a candidate for molecular docking studies, which are essential in the drug design process. By understanding how such compounds interact with biological targets at the molecular level, researchers can design more effective drugs with specific actions. This approach is crucial in the development of targeted therapies for various diseases (Shim et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-fluorophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-15-3-1-4-16(13-15)22-19(27)14-7-11-25(12-8-14)17-5-6-18(24-23-17)26-10-2-9-21-26/h1-6,9-10,13-14H,7-8,11-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSICRTUSOAVYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)
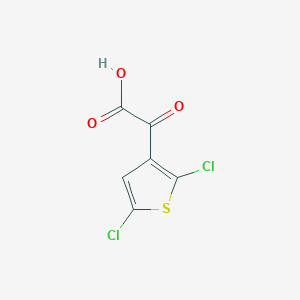
![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)
![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)
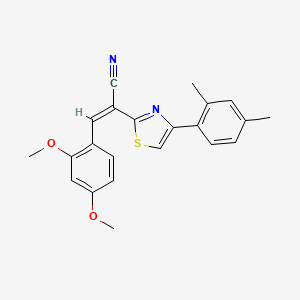
![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)
![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)
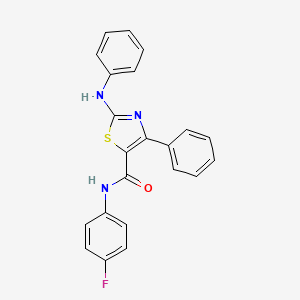

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)
